molecular formula C19H20N2O4 B3395778 H-Dab(Fmoc)-OH CAS No. 117106-22-6

H-Dab(Fmoc)-OH

Cat. No. B3395778
M. Wt: 340.4 g/mol
InChI Key: SWKHFSHBIZGRLP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Dab(Fmoc)-OH is a chemical compound used in various scientific and industrial applications. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

In the context of DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP). The oxidized DAB forms a brown precipitate, which can be visualized using light microscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of H-Dab(Fmoc)-OH are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Challenges in Peptide Synthesis :

    • Fmoc-Dab(Mtt)-OH, an orthogonally protected amino acid building block, demonstrates poor coupling efficiency during solid-phase peptide synthesis (SPPS). It undergoes rapid lactamization under various conditions, indicating the need for alternative building blocks or protocols to ensure efficient peptide synthesis (Lam, Wu, & Wong, 2022).
  • Synthesis of Protected Amino Acids :

    • The synthesis of orthogonally protected Fmoc-Dap/Dab starting from Fmoc-Asp/Glu has been explored. The process involves formation of Fmoc-Asp/Glu-5-oxazolidinone acids and subsequent steps leading to the desired Fmoc-protected products (Rao, Tantry, & Babu, 2006).
  • Hydrogel Formation and Characterization :

    • N-Terminally Fmoc protected amino acids like Fmoc-Phe-OH form hydrogels that have been utilized for the stabilization of fluorescent silver nanoclusters. These hydrogels offer an effective medium for the formation and stabilization of these clusters, demonstrating potential applications in nanotechnology and materials science (Roy & Banerjee, 2011).
  • Analytical Applications in Spectroscopy :

    • Fmoc-protected amino acids have been used in Raman spectroscopy to study peptide synthesis on solid support. The influence of Fmoc groups on peptide secondary structure during synthesis has been observed, providing insights into the molecular dynamics of peptide formation (Larsen et al., 1993).
  • Hydrogel Applications in Biosensing and Cell Monitoring :

    • A self-assembled peptide hydrogel comprising N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) has been used to construct biointerfaces for enzyme-based electrochemical biosensing and cell monitoring. This demonstrates the potential of Fmoc-protected amino acids in developing smart materials for biomedical applications (Lian, Chen, Lu, & Yang, 2016).
  • Hybrid Material Development :

    • Fmoc-protected amino acid-based hydrogels have been used to incorporate functionalized single-walled carbon nanotubes, creating a hybrid hydrogel
    with enhanced properties. This demonstrates the potential of Fmoc-protected amino acids in the development of novel nanomaterials with improved thermal stability and conductivity .
  • Antimicrobial Activity in Supramolecular Gels :
    • Fmoc-Lys(Fmoc)-OH, a fluorenylmethoxycarbonyl-functionalized amino acid, has been studied for its antimicrobial activity when incorporated into supramolecular gels. These gels, especially when combined with silver, show enhanced antimicrobial properties, highlighting the biomedical applications of Fmoc-protected amino acids (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

Safety And Hazards

The safety and hazards associated with H-Dab(Fmoc)-OH are not explicitly mentioned in the available resources .

properties

IUPAC Name

(2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c20-17(18(22)23)9-10-21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKHFSHBIZGRLP-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155715
Record name (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Dab(Fmoc)-OH

CAS RN

117106-22-6
Record name (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117106-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Dab(Fmoc)-OH
Reactant of Route 2
H-Dab(Fmoc)-OH
Reactant of Route 3
Reactant of Route 3
H-Dab(Fmoc)-OH
Reactant of Route 4
Reactant of Route 4
H-Dab(Fmoc)-OH
Reactant of Route 5
Reactant of Route 5
H-Dab(Fmoc)-OH
Reactant of Route 6
Reactant of Route 6
H-Dab(Fmoc)-OH

Citations

For This Compound
2
Citations
W Zhang - 1997 - search.proquest.com
We have been interested in investigating the $\alpha $-helix stabilizing effect of side-chain to side-chain lactam bridges in short model peptides. Based on our early i to i+ 4 side-chain …
Number of citations: 2 search.proquest.com
IJ Galpin, AKA Mohammed, A Patel - Tetrahedron, 1988 - Elsevier
Eleven protected undecapeptide precursors of analogues of Cyclosporin have been prepared. The protected peptides were prepared by stepwise elongation of the Z-(4-11)-OBu t using …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.